molecular formula C10H9N3O3 B12901198 4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid CAS No. 56957-32-5

4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B12901198
CAS No.: 56957-32-5
M. Wt: 219.20 g/mol
InChI Key: VVEBDEHTEQZOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid is a heterocyclic compound that features a pyrazole ring fused to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-aminobenzoic acid with hydrazine derivatives under controlled conditions. One common method includes the condensation of 4-aminobenzoic acid with 3-methyl-2-pyrazolin-5-one in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyrazole compounds .

Scientific Research Applications

4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: The presence of the amino group in 4-(3-Amino-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid makes it unique compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for different applications .

Properties

CAS No.

56957-32-5

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

4-(3-amino-5-oxo-4H-pyrazol-1-yl)benzoic acid

InChI

InChI=1S/C10H9N3O3/c11-8-5-9(14)13(12-8)7-3-1-6(2-4-7)10(15)16/h1-4H,5H2,(H2,11,12)(H,15,16)

InChI Key

VVEBDEHTEQZOAX-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1=O)C2=CC=C(C=C2)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.